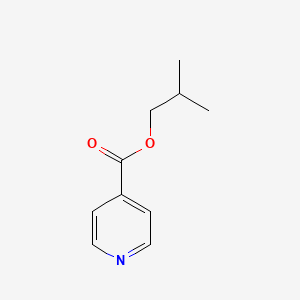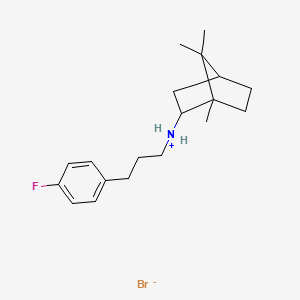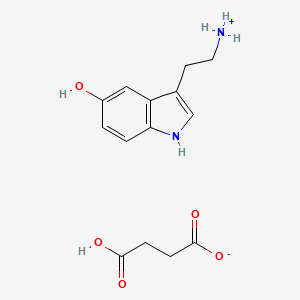
Serotonin succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of serotonin succinate typically involves the esterification of serotonin with succinic acid. This reaction can be catalyzed by acidic or basic catalysts. The general reaction conditions include:
Reactants: Serotonin and succinic acid
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide
Solvents: Organic solvents such as dichloromethane or ethanol
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Serotonin succinate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the succinate or serotonin moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced serotonin derivatives.
科学研究应用
Chemistry: In chemistry, serotonin succinate is used as a model compound to study esterification reactions and the behavior of neurotransmitter derivatives.
Biology: In biological research, this compound is utilized to investigate the role of serotonin in cellular processes and its interaction with succinic acid in metabolic pathways.
Medicine: Medically, this compound has potential applications in developing treatments for mood disorders, given its connection to serotonin. It may also be explored for its role in metabolic regulation due to the presence of succinic acid.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and as a biochemical reagent in various processes.
作用机制
The mechanism of action of serotonin succinate involves its interaction with serotonin receptors and metabolic pathways. Serotonin acts as a neurotransmitter by binding to specific receptors in the brain, influencing mood, appetite, and sleep. Succinic acid, on the other hand, participates in the citric acid cycle, contributing to cellular energy production. The combination of these two molecules may result in unique biological effects, potentially enhancing serotonin’s activity or influencing metabolic processes.
相似化合物的比较
Serotonin: The primary neurotransmitter involved in mood regulation.
Succinic Acid: A key component of the citric acid cycle.
Serotonin Derivatives: Compounds like serotonin sulfate or serotonin acetate, which combine serotonin with different acids.
Uniqueness: Serotonin succinate is unique due to the combination of serotonin and succinic acid, which may result in distinct biological and chemical properties. This combination allows for the exploration of both neurotransmitter activity and metabolic regulation in a single compound.
属性
CAS 编号 |
21716-89-2 |
|---|---|
分子式 |
C14H18N2O5 |
分子量 |
294.30 g/mol |
IUPAC 名称 |
2-(5-hydroxy-1H-indol-3-yl)ethylazanium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C10H12N2O.C4H6O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
ARLMEAJPHDRDDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CC(=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
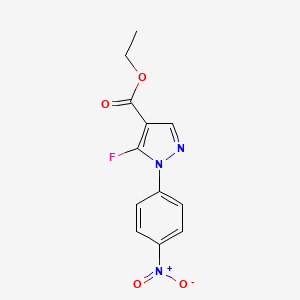

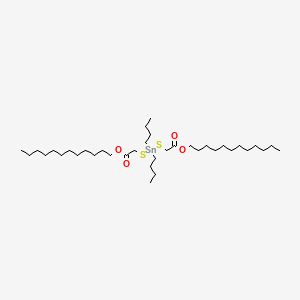
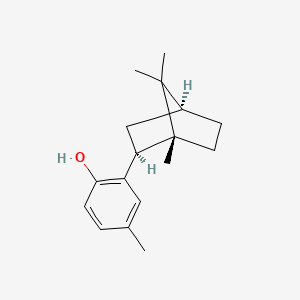

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
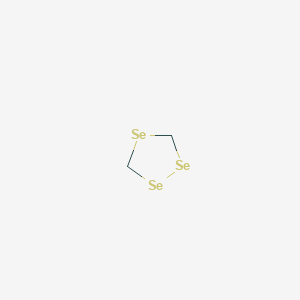
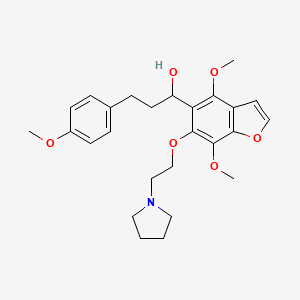


![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
